6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
The compound “6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a methoxyphenyl group, a phenylsulfonyl group, and a dihydropyrazolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the methoxyphenyl and phenylsulfonyl groups might undergo reactions typical of ethers and sulfones, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Corrosion Inhibition
Quinoxaline derivatives have been studied for their potential as corrosion inhibitors. For instance, experimental and computational studies have shown that quinoxaline-based propanones can significantly retard the corrosion rate of mild steel in hydrochloric acid, exhibiting mixed-type inhibitive action and suggesting their application in protecting metal surfaces in acidic environments (Olasunkanmi & Ebenso, 2019).
COX-2 Inhibition
Research on 2,3-diaryl pyrazines and quinoxalines has identified several compounds with selective COX-2 inhibitory activity, indicating their potential as anti-inflammatory agents. Some of these compounds showed excellent in vivo activity, suggesting their utility in developing new anti-inflammatory drugs (Singh et al., 2004).
Antimicrobial Activity
Quinoxaline derivatives have also been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. Some derivatives exhibited substantial antimicrobial activity, highlighting their potential as lead compounds for developing new antimicrobial agents (Kumar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-31-19-10-7-17(8-11-19)22-16-24(18-9-12-21-23(15-18)26-14-13-25-21)28(27-22)32(29,30)20-5-3-2-4-6-20/h2-15,24H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCSWIUKGLCHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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